tert-butyl 3-(N'-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate
Overview
Description
tert-butyl 3-(N’-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a tert-butyl group, a hydroxycarbamimidoyl group, and a methyl group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(N’-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate typically involves multi-step organic reactionsThe hydroxycarbamimidoyl group is then introduced through a series of reactions involving carbamoylation and hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the functional groups and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-(N’-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may be carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted piperazines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(N’-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe for investigating biochemical pathways .
Medicine
Its ability to interact with various biological targets makes it a candidate for designing new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-(N’-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with biological molecules, influencing their activity. The piperazine ring can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[3-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate: Similar structure but with a cyclobutyl ring instead of a piperazine ring.
tert-butyl 3-(N’-hydroxycarbamimidoyl)azetidine-1-carboxylate: Contains an azetidine ring instead of a piperazine ring.
tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]carbamate: Features a cyclohexyl ring instead of a piperazine ring.
Uniqueness
tert-butyl 3-(N’-hydroxycarbamimidoyl)-4-methylpiperazine-1-carboxylate is unique due to its combination of functional groups and the presence of a piperazine ring. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-4-methylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3/c1-11(2,3)18-10(16)15-6-5-14(4)8(7-15)9(12)13-17/h8,17H,5-7H2,1-4H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUGCVJUQPEOQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=NO)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)/C(=N/O)/N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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